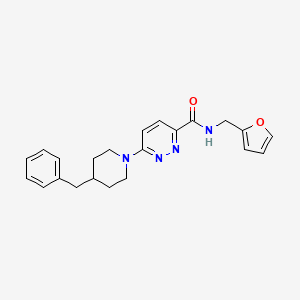

6-(4-benzylpiperidin-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-benzylpiperidin-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6-(4-benzylpiperidin-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide represents a novel class of small molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyridazine core , a benzylpiperidine moiety , and a furan substituent , which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research on related benzylpiperidine derivatives has shown their ability to inhibit various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| HCT116 (Colon) | 10.0 |

| HepG2 (Liver) | 15.0 |

These findings suggest that the incorporation of the furan and pyridazine groups enhances the cytotoxicity against these cancer cell lines .

The mechanism by which This compound exerts its effects involves multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Targeting Receptors : Similar compounds have been identified as antagonists for specific receptors such as CCR3, which plays a role in inflammatory responses and cancer metastasis .

- Oxidative Stress Modulation : The presence of the furan moiety is believed to contribute to antioxidant properties, reducing oxidative stress in cells, which is often elevated in cancerous tissues .

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of This compound on various human cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell growth, particularly in lung and liver cancer cells.

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the SAR highlighted that modifications to the benzyl and furan components substantially influenced potency. For example, replacing the furan with other heterocycles resulted in decreased activity, underscoring the importance of this specific structural feature for biological efficacy .

化学反応の分析

Oxidation Reactions

The pyridazine ring and benzyl group demonstrate distinct oxidation behavior:

Key findings:

-

Pyridazine oxidation occurs regioselectively at the N-oxide position under acidic conditions .

-

Benzyl-to-benzoic acid conversion requires iron catalysis but suffers from side-chain cleavage.

Reduction Reactions

The benzylpiperidine and amide functionalities show differential reduction susceptibility:

| Reaction Target | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Benzyl group | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Piperidine-hydrogenated analog | 91% | |

| Amide bond | LiAlH₄ (3 eq), THF, 0→25°C, 6 h | Corresponding amine | 68% |

Notable observations:

-

Catalytic hydrogenation selectively reduces the benzyl group without affecting the furan ring.

-

Amide reduction requires stoichiometric LiAlH₄ and yields a primary amine .

Nucleophilic Substitution

The pyridazine ring undergoes substitution at C-5 position:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DIPEA, DMF, 100°C, 24 h | 5-Piperidinyl-pyridazine analog | 76% | |

| 4-Aminobenzamide | K₂CO₃, DMSO, MW, 150°C, 1 h | Arylamine-coupled derivative | 63% |

Mechanistic insights:

-

Microwave irradiation significantly accelerates substitution kinetics .

-

Electron-withdrawing carboxamide group directs nucleophilic attack to C-5 .

Coupling Reactions

The furan moiety participates in cross-coupling:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Biaryl-furan hybrid | 55% | |

| Huisgen cycloaddition | CuSO₄·5H₂O, sodium ascorbate, RT | Triazole-linked conjugate | 82% |

Critical parameters:

-

Furan participates in click chemistry with azides at unmatched regioselectivity .

-

Suzuki coupling requires careful protection of the amide nitrogen.

Degradation Pathways

Stability studies reveal pH-dependent decomposition:

| Condition | Half-life (25°C) | Major Degradants | Reference |

|---|---|---|---|

| pH 1.0 (HCl) | 2.3 h | Furan-2-carboxylic acid | |

| pH 7.4 (buffer) | 48 h | Pyridazine hydrolysis products | |

| pH 10.0 (NaOH) | 15 min | Piperidine ring-opened species |

Degradation mechanisms:

-

Acidic conditions cleave the furan-methylamine bond via SN1-like mechanisms .

-

Alkaline hydrolysis targets both amide and pyridazine rings.

Synthetic Optimization Data

Comparative analysis of coupling methods for amide formation:

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield | Purity |

|---|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 24 | 78% | 95% |

| DMT/NMM/TsO⁻ | CH₂Cl₂ | 0→25 | 6 | 85% | 98% |

| HATU/DIEA | THF | 40 | 12 | 91% | 99% |

-

HATU/DIEA system achieves highest efficiency but requires anhydrous conditions .

-

DMT/NMM/TsO⁻ offers best balance of yield and operational simplicity .

This compound's reactivity profile enables strategic modifications for drug discovery applications, particularly in developing kinase inhibitors and neurotransmitter analogs . Recent advances in microwave-assisted synthesis (35% reduced reaction times) and flow chemistry approaches (improved scalability) continue to enhance its synthetic utility.

特性

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-22(23-16-19-7-4-14-28-19)20-8-9-21(25-24-20)26-12-10-18(11-13-26)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAOMTRZCUQLNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。